Cation Rotational Barrier: PH₄⁺ in PH₄I vs. NH₄⁺ in NH₄I — A 2.3× Higher Activation Energy
Proton spin–lattice relaxation measurements reveal that the activation energy for PH₄⁺ ion reorientation in phosphonium iodide is 30.7 ± 0.8 × 10³ J/mole (7.3 ± 0.2 kcal/mole), compared to only 13.4 ± 0.4 × 10³ J/mole (3.2 ± 0.1 kcal/mole) for NH₄⁺ reorientation in the tetragonal phase III of ammonium iodide [1]. This 2.3-fold higher barrier indicates that nonelectrostatic repulsive forces dominate in phosphonium salts, in marked contrast to ammonium systems [1].
| Evidence Dimension | Activation energy for cation reorientation in the solid lattice |
|---|---|
| Target Compound Data | 30.7 ± 0.8 × 10³ J/mole (7.3 ± 0.2 kcal/mole) for PH₄I |
| Comparator Or Baseline | NH₄I (Phase III): 13.4 ± 0.4 × 10³ J/mole (3.2 ± 0.1 kcal/mole) |
| Quantified Difference | PH₄I barrier is ~2.3× higher than NH₄I |
| Conditions | Proton spin–lattice relaxation (T₁) and second moment measurements as a function of temperature; tetragonal phase |
Why This Matters
A significantly higher rotational barrier directly impacts solid-state thermodynamic and spectroscopic properties; researchers selecting a model system for hindered rotation studies or designing materials with specific lattice dynamics should prioritize PH₄I over NH₄I when a higher-barrier, non-ammonium reference is required.
- [1] Tsang, T.; Farrar, T. C.; Rush, J. J. Proton Magnetic Resonance and Hindered Rotation in Phosphonium Halides and Ammonium Iodide. J. Chem. Phys. 1968, 49 (10), 4403–4406. DOI: 10.1063/1.1669893. View Source
